molecular formula C6H10N4O B13302544 6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one

6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B13302544
M. Wt: 154.17 g/mol
InChI Key: JAKXSAQYHBXXKO-UHFFFAOYSA-N
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Description

6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylpyrimidine with methylamine under acidic or basic conditions to yield the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: A related compound with similar structural features but different functional groups.

    2-Amino-5-picoline: Another pyridine derivative with comparable properties and applications.

Uniqueness

6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-5-methyl-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H10N4O/c1-3-4(7)9-6(8-2)10-5(3)11/h1-2H3,(H4,7,8,9,10,11)

InChI Key

JAKXSAQYHBXXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)NC)N

Origin of Product

United States

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